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N4-Acetylcytidine triphosphate -

N4-Acetylcytidine triphosphate

Catalog Number: EVT-10907334
CAS Number:
Molecular Formula: C11H18N3O15P3
Molecular Weight: 525.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N4-Acetylcytidine triphosphate is an organic molecular entity. It is functionally related to a N(4)-acetylcytidine.
Source and Classification

N4-Acetylcytidine triphosphate is classified as a nucleotide triphosphate, specifically a modified form of cytidine triphosphate. It is synthesized from N4-acetylcytidine through phosphorylation processes. This compound is found in various organisms, indicating its evolutionary conservation and functional importance in cellular mechanisms.

Synthesis Analysis

Methods

The synthesis of N4-acetylcytidine triphosphate can be achieved through several methods, including:

  1. Chemoenzymatic Synthesis: This method involves using NAT10 to acetylate cytidine, followed by enzymatic phosphorylation to yield the triphosphate form. The process ensures high specificity and efficiency in incorporating the acetyl modification into RNA molecules .
  2. Solid-Phase Synthesis: The phosphoramidite method is commonly employed for synthesizing modified nucleotides, including N4-acetylcytidine. This technique allows for the sequential addition of nucleotides to form oligonucleotides containing the desired modifications .
  3. Chemical Synthesis: Conventional chemical methods can also be utilized to synthesize N4-acetylcytidine triphosphate by first preparing N4-acetylcytidine and then converting it into its triphosphate form through phosphorylation reactions .

Technical Details

The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure optimal yields and purity of the final product. Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are frequently used to confirm the identity and quality of synthesized compounds.

Molecular Structure Analysis

Structure

N4-Acetylcytidine triphosphate consists of three primary components:

  • Base: N4-acetylcytidine
  • Sugar: Ribose
  • Phosphate Groups: Three phosphate groups linked via phosphoanhydride bonds

The structural formula can be represented as follows:

C14H18N3O10P3\text{C}_{14}\text{H}_{18}\text{N}_{3}\text{O}_{10}\text{P}_{3}

Data

The molecular weight of N4-acetylcytidine triphosphate is approximately 407.24 g/mol. Its structural features contribute to its biological functions, particularly in RNA stability and translation efficiency.

Chemical Reactions Analysis

Reactions

N4-Acetylcytidine triphosphate participates in several key biochemical reactions:

  1. Incorporation into RNA: During transcription, N4-acetylcytidine triphosphate can be incorporated into RNA molecules, influencing their stability and translational efficiency .
  2. Hydrolysis: The acetyl modification can undergo hydrolysis under certain conditions, which may affect the functionality of RNA molecules containing this modification .

Technical Details

The reactions involving N4-acetylcytidine triphosphate often require specific enzymes for incorporation or modification, such as RNA polymerases or acetyltransferases. Reaction conditions must be optimized to prevent degradation or unwanted side reactions.

Mechanism of Action

Process

N4-Acetylcytidine triphosphate enhances protein synthesis by modifying mRNA structures that influence ribosome binding and translation initiation. The presence of this modified nucleotide affects the dynamics of translation machinery, potentially leading to increased protein output from synthetic mRNAs .

Data

Studies have shown that mRNAs containing N4-acetylcytidine exhibit improved translation efficiency compared to those with unmodified nucleotides. This property makes it a valuable tool in synthetic biology for designing more effective mRNA vaccines and therapeutics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary based on pH.

Chemical Properties

  • Stability: Sensitive to hydrolysis; requires careful handling to maintain integrity.
  • Reactivity: Can participate in phosphorylation reactions and is compatible with various enzymatic processes used in molecular biology.

Relevant data indicates that modifications like acetylation can significantly alter the physicochemical properties of nucleotides, enhancing their utility in research and therapeutic applications.

Applications

N4-Acetylcytidine triphosphate has several scientific uses, including:

  1. Synthetic Biology: Used in constructing modified mRNAs for therapeutic applications such as vaccines.
  2. Gene Expression Studies: Helps elucidate mechanisms of gene regulation through its incorporation into RNA.
  3. Biochemical Research: Serves as a tool for studying posttranscriptional modifications and their effects on cellular processes .
Biosynthesis and Regulatory Mechanisms of ac4CTP

Enzymatic Pathways Involving N-Acetyltransferase 10 in ac4C Modification

N-Acetyltransferase 10 (NAT10) is the sole conserved eukaryotic enzyme responsible for catalyzing ac4C formation across all RNA classes, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This bifunctional protein possesses an N-terminal acetyltransferase domain and a C-terminal RNA-binding domain, enabling it to recognize target cytidine residues and transfer acetyl groups from acetyl-coenzyme A (acetyl-CoA) to form ac4C. NAT10 operates via a two-step mechanism: First, it hydrolyzes adenosine triphosphate (ATP) to generate a reactive acetyl-adenylate intermediate. Subsequently, it transfers the acetyl group to the N4 position of cytidine in RNA substrates, yielding ac4C [8] [2].

Table 1: Enzymatic Components of ac4C Biosynthesis

ComponentRoleRNA Substrates
N-Acetyltransferase 10 (NAT10)Catalytic "writer" enzyme; acetylates cytidine using acetyl-CoA and ATPmRNA, tRNA, rRNA
THUMPD1Adapter protein; directs NAT10 to tRNA targetstRNASer, tRNALeu
SNORD13Small nucleolar RNA; guides NAT10 to 18S rRNA via sequence complementarity18S rRNA (nucleotide 1842)
ATAT1α-Tubulin acetyltransferase; lactylates NAT10 to enhance tRNA acetylation during viral infectiontRNASer-CGA-1-1

NAT10’s enzymatic activity is indispensable for ribosome biogenesis and function. For example, ac4C at position 1842 in human 18S rRNA stabilizes helix 45, facilitating accurate translation termination. Depletion of NAT10 results in ribosomal processing defects and accumulation of 18S rRNA precursors, underscoring its essential role in cellular homeostasis [8] [6].

Role of Acetyl-Coenzyme A and Adenosine Triphosphate as Substrates in ac4CTP Formation

ac4CTP serves as an activated nucleotide precursor for in vitro ac4C incorporation into RNA. Its biosynthesis depends critically on two high-energy substrates:

  • Acetyl-Coenzyme A (acetyl-CoA): Supplies the acetyl group for cytidine modification. The acetyltransferase domain of NAT10 binds acetyl-CoA, forming a covalent acetyl-enzyme adduct. This reaction is metabolically sensitive, as acetyl-CoA pools fluctuate with cellular nutrient status [2] [10].
  • Adenosine Triphosphate (ATP): Hydrolyzed by NAT10 to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), providing energy for acetyl transfer. ATP binding occurs via a conserved P-loop motif in NAT10’s acetyltransferase domain, facilitating the formation of the acetyl-adenylate intermediate prior to acetylation [8] [7].

In vitro transcription systems utilize synthetic ac4CTP directly, enabling site-specific incorporation of ac4C into RNA transcripts by bacteriophage polymerases (e.g., T7 RNA polymerase). This bypasses NAT10-mediated acetylation, confirming ac4CTP’s functional role as an epigenetic nucleotide donor [7].

Cofactors and Adaptor Proteins in ac4CTP Biosynthesis

NAT10 requires RNA- or protein-based adaptors to achieve substrate-specific ac4C deposition:

  • THUMPD1: This adaptor protein contains a THUMP (THioUridine synthases, Methyltransferases, and PseudoUridine synthases) domain that binds the D-arm of tRNASer and tRNALeu. THUMPD1 recruits NAT10 to catalyze ac4C formation at position 12 of these tRNAs, ensuring translational fidelity. Overexpression of THUMPD1 in human cells elevates ac4C levels in mRNAs containing CCG motifs [10] [8].
  • SNORD13: A box C/D small nucleolar RNA (snoRNA) that base-pairs with 18S rRNA near nucleotide 1842. This interaction positions NAT10 to acetylate cytidine, enabling proper 18S rRNA maturation. CRISPR-mediated deletion of SNORD13 ablates ac4C at this site, validating its essential guidance role [8].
  • Viral and Stress Factors: During Kaposi’s sarcoma-associated herpesvirus (KSHV) reactivation, the viral long non-coding RNA PAN recruits NAT10 and the lactyltransferase ATAT1. ATAT1 lactylates NAT10 at lysine 290, enhancing its acetylation of tRNASer-CGA-1-1 to boost viral lytic gene translation [9].

Regulatory Networks Linking ac4CTP to RNA Epitranscriptomic Dynamics

ac4C exerts position-dependent effects on RNA function, creating a sophisticated regulatory layer in epitranscriptomics:

  • mRNA Stability: ac4C in coding sequences (CDS) impedes 5ʹ-to-3ʹ exoribonuclease Xrn1-mediated decay. NAT10 depletion reduces mRNA half-lives by >50% for transcripts enriched in CDS ac4C, directly linking this modification to transcript stability [8] [6].
  • Translation Efficiency:
  • Initiation Regulation: ac4C in 5ʹ untranslated regions (UTRs) or Kozak sequences disrupts initiation complex assembly. Structural studies reveal that ac4C at the −1 position relative to the AUG start codon sterically clashes with N6-threonylcarbamoyladenosine (t6A) of initiator tRNAiMet, reducing ribosomal scanning efficiency [8] [4].
  • Elongation Enhancement: ac4C in CDS regions promotes ribosomal translocation. In bacteria, ac4C in the wobble position of elongator tRNAMet restricts decoding to AUG codons, preventing misreading of AUA codons. Eukaryotic mRNA ac4C similarly enhances elongation fidelity [8] [10].

Table 2: Position-Specific Regulatory Impacts of ac4C in RNA

RNA RegionFunctional ConsequenceMolecular Mechanism
5ʹ UTR/KozakInhibits translation initiationDisrupts tRNAiMet binding to start codon via steric clash with t6A modification
Coding Sequence (CDS)Enhances mRNA stability & translation elongationBlocks Xrn1 exonuclease; improves ribosomal translocation accuracy
tRNA (position 12)Maintains structural stability & decoding fidelityStabilizes anticodon loop; prevents misreading of near-cognate codons
18S rRNA (helix 45)Ensures ribosomal subunit integrity & translation termination accuracyStabilizes rRNA folding and ribosome-associated factor binding

These mechanisms integrate ac4C into broader cellular responses. For instance, viral reactivation reprograms NAT10 activity via lactylation, while nutrient availability influences acetyl-CoA levels, dynamically tuning ac4C-dependent gene expression [9] [8].

Properties

Product Name

N4-Acetylcytidine triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C11H18N3O15P3

Molecular Weight

525.19 g/mol

InChI

InChI=1S/C11H18N3O15P3/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18)/t6-,8-,9-,10-/m1/s1

InChI Key

PMLKMGFNRKVFTQ-PEBGCTIMSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

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